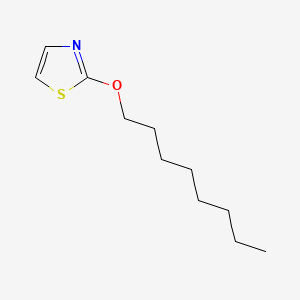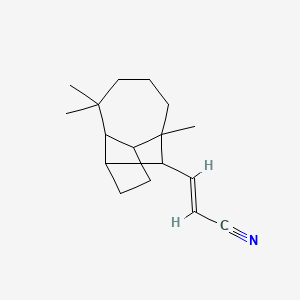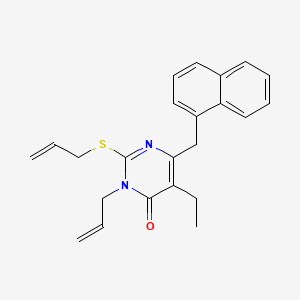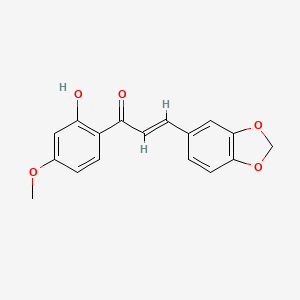
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a methyl group, and a phenyl sulfoxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with an appropriate aldehyde to form a quinazoline intermediate. This intermediate is then subjected to oxidation and sulfoxidation reactions to introduce the phenyl sulfoxide group. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally friendly solvents, are being explored to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinazoline compounds.
Applications De Recherche Scientifique
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site of an enzyme or interfering with protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinazoline core but has different substituents, leading to distinct chemical properties and applications.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: These compounds have a similar heterocyclic structure but differ in their specific functional groups and biological activities.
Uniqueness
What sets (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide apart from similar compounds is its unique combination of a quinazoline core with a phenyl sulfoxide group. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
63362-21-0 |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(benzenesulfinylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C16H14N2O2S/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-21(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
WXXNPKXHUUJDAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)











